molecular formula C7H6Br2Zn B14848715 1-bromo-4-methanidylbenzene;bromozinc(1+)

1-bromo-4-methanidylbenzene;bromozinc(1+)

Cat. No.: B14848715
M. Wt: 315.3 g/mol
InChI Key: HJQDBIKHGQSYJU-UHFFFAOYSA-M
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Description

1-bromo-4-methanidylbenzene;bromozinc(1+) is a chemical compound that consists of a benzene ring substituted with a bromine atom and a methanidyl group, along with a bromozinc cation. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-methanidylbenzene can be synthesized through several methods. One common approach involves the bromination of toluene to form 1-bromo-4-methylbenzene, followed by the introduction of a methanidyl group. The bromozinc(1+) cation can be introduced through a reaction with zinc bromide.

Industrial Production Methods

In industrial settings, the production of 1-bromo-4-methanidylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The bromozinc(1+) cation is often generated in situ during the reaction process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-methanidylbenzene;bromozinc(1+) undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The methanidyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The bromozinc(1+) cation can participate in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or nickel are often used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-bromo-4-methanidylbenzene;bromozinc(1+) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-methanidylbenzene;bromozinc(1+) involves its reactivity with various chemical species. The bromine atom and the methanidyl group can participate in different types of chemical reactions, while the bromozinc(1+) cation can act as a Lewis acid, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-methylbenzene: Similar structure but lacks the methanidyl group and bromozinc(1+) cation.

    1-bromo-4-methoxybenzene: Contains a methoxy group instead of a methanidyl group.

    1-iodo-4-methanidylbenzene: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

1-bromo-4-methanidylbenzene;bromozinc(1+) is unique due to the presence of both the methanidyl group and the bromozinc(1+) cation, which confer distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C7H6Br2Zn

Molecular Weight

315.3 g/mol

IUPAC Name

1-bromo-4-methanidylbenzene;bromozinc(1+)

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

HJQDBIKHGQSYJU-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br

Origin of Product

United States

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